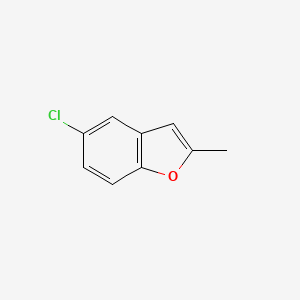

5-Chloro-2-methylbenzofuran

Vue d'ensemble

Description

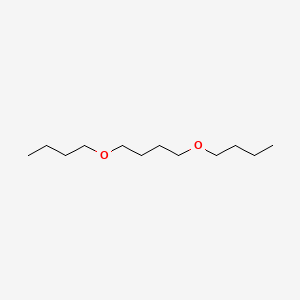

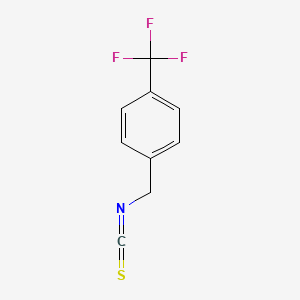

5-Chloro-2-methylbenzofuran is a chemical compound with the molecular formula C9H7ClO and a molecular weight of 166.60 . It is widely used in the field of chemistry for various purposes .

Synthesis Analysis

The synthesis of benzofuran derivatives, including 5-Chloro-2-methylbenzofuran, has been a topic of interest in recent years . Various methods have been developed for constructing benzofuran rings, including unique free radical cyclization cascades and proton quantum tunneling . These methods have been useful in the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methylbenzofuran consists of a benzofuran ring substituted with a chlorine atom and a methyl group . The exact structure can be determined using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis

5-Chloro-2-methylbenzofuran has a density of 1.238g/cm3 and a boiling point of 235.5ºC at 760 mmHg . It is also reported to have a flash point of 96.3ºC .Applications De Recherche Scientifique

Antimicrobial Synthesis

5-Chloro-2-methylbenzofuran has been used as a starting material in the synthesis of various compounds with antimicrobial properties. Research has demonstrated the effectiveness of these compounds against a range of bacterial and fungal species. For instance, compounds synthesized from derivatives of 5-chloro-2-methylbenzofuran displayed significant antimicrobial activity in studies conducted by Abdel‐Aziz, Mekawey, and Dawood (2009) in the European Journal of Medicinal Chemistry (Abdel‐Aziz, Mekawey, & Dawood, 2009). Similarly, Sangapure and Basawaraj (2004) in the Indian Journal of Pharmaceutical Sciences synthesized compounds from 5-chloro-3-methyl-2-benzofuran carbohydrazide and reported their antibacterial and antifungal activity (Sangapure & Basawaraj, 2004).

Synthesis of Nitrogenous Heterocycles

The halogenated derivative, 7-bromo-5-chloro-2-acetyl-3-methylbenzofuran, has been employed in synthesizing nitrogenous heterocycles, which were also tested for antimicrobial activities against gram-positive and gram-negative bacteria, as well as fungi, as per Siddiqui (2013) in the International Journal of Chemical Sciences (Siddiqui, 2013).

Development of Thiazoles and Derivatives

Ahluwalia, Arora, and Kaur (1986) in the Indian Journal of Pharmaceutical Sciences synthesized thiazoles starting from a derivative of 5-chloro-2-methylbenzofuran and evaluated their antifungal and antibacterial activities. These compounds showed marginal activity against certain strains of bacteria and fungi (Ahluwalia, Arora, & Kaur, 1986).

Optical and Structural Analysis

Studies have also focused on the optical properties and structural analysis of derivatives of 5-chloro-2-methylbenzofuran. Jiang, Liu, Lv, and Zhao (2012) synthesized novel oxadiazole derivatives and investigated their UV-vis absorption and fluorescence spectral characteristics in the Spectrochimica Acta (Jiang, Liu, Lv, & Zhao, 2012).

Chemical Transformations in Combustion

Summoogum et al. (2012) in Combustion and Flame explored the chemical transformations of dibenzo-p-dioxin, leading to the formation of 2-methylbenzofuran and 3-hydro-2-methylenebenzofuran. This research is crucial for understanding toxic species formation in combustion systems (Summoogum et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-2-methylpropane, indicates that it is a highly flammable liquid and vapor . While specific safety and hazard information for 5-Chloro-2-methylbenzofuran is not available, it is advisable to handle it with care, considering its structural similarity to other hazardous compounds .

Orientations Futures

The future directions of research involving 5-Chloro-2-methylbenzofuran and other benzofuran derivatives are promising. They are expected to play a crucial role in sustainable economic development, with potential applications in areas such as renewable fuels and chemicals, cleaner chemical processes, and drug discovery .

Propriétés

IUPAC Name |

5-chloro-2-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTLANWPHSQSCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195002 | |

| Record name | 5-Chloro-2-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methylbenzofuran | |

CAS RN |

42180-82-5 | |

| Record name | 5-Chloro-2-methylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042180825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

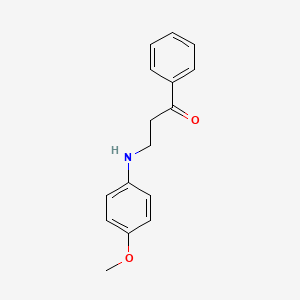

![1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]-](/img/structure/B3052457.png)

![1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-](/img/structure/B3052459.png)